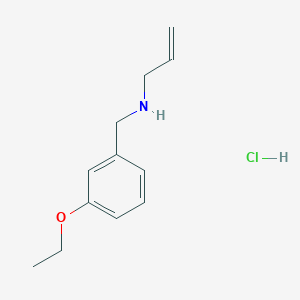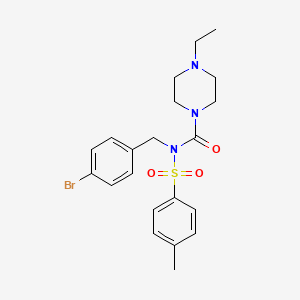
N-(4-bromobenzyl)-4-ethyl-N-tosylpiperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromobenzyl)-4-ethyl-N-tosylpiperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a 4-bromobenzyl group, an ethyl group, and a tosyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromobenzyl)-4-ethyl-N-tosylpiperazine-1-carboxamide typically involves multiple steps:
Formation of 4-bromobenzyl chloride: This can be achieved by reacting 4-bromobenzyl alcohol with thionyl chloride.
N-alkylation of piperazine: The 4-bromobenzyl chloride is then reacted with piperazine in the presence of a base such as potassium carbonate to form N-(4-bromobenzyl)piperazine.
Introduction of the tosyl group: Tosyl chloride is reacted with N-(4-bromobenzyl)piperazine in the presence of a base to form N-(4-bromobenzyl)-N-tosylpiperazine.
Carboxamide formation: Finally, the carboxamide group is introduced by reacting N-(4-bromobenzyl)-N-tosylpiperazine with an appropriate carboxylic acid derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction controls would be essential to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-bromobenzyl)-4-ethyl-N-tosylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom on the benzyl group can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used in the presence of a polar aprotic solvent like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being typical reagents.
Major Products
Nucleophilic substitution: Products will vary depending on the nucleophile used.
Oxidation: Oxidized derivatives of the benzyl group or the piperazine ring.
Reduction: Reduced forms of the benzyl group or the carboxamide group.
Hydrolysis: Corresponding carboxylic acid and amine.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It can be used as a scaffold for the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Biological Studies: The compound can be used to study the interactions of piperazine derivatives with biological targets.
Chemical Biology: It can serve as a probe to investigate the mechanisms of action of piperazine-based compounds.
Industrial Applications: The compound can be used in the synthesis of more complex molecules for pharmaceutical and agrochemical industries.
Wirkmechanismus
The mechanism of action of N-(4-bromobenzyl)-4-ethyl-N-tosylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar residues. The tosyl group may enhance the compound’s stability and solubility, allowing it to effectively modulate the activity of its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-bromobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide
- N-(4-bromobenzyl)-4-ethyl-N-tosylpiperazine-1-sulfonamide
- N-(4-bromobenzyl)-4-ethyl-N-tosylpiperazine-1-thiocarboxamide
Uniqueness
N-(4-bromobenzyl)-4-ethyl-N-tosylpiperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromobenzyl group allows for versatile chemical modifications, while the tosyl group enhances its stability and solubility. The piperazine ring provides a flexible scaffold for further functionalization, making it a valuable compound in medicinal chemistry and other scientific research fields.
Eigenschaften
IUPAC Name |
N-[(4-bromophenyl)methyl]-4-ethyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BrN3O3S/c1-3-23-12-14-24(15-13-23)21(26)25(16-18-6-8-19(22)9-7-18)29(27,28)20-10-4-17(2)5-11-20/h4-11H,3,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNERESVYVORCQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)N(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
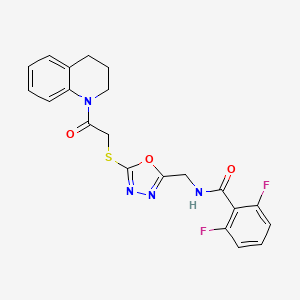
![(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B2988794.png)
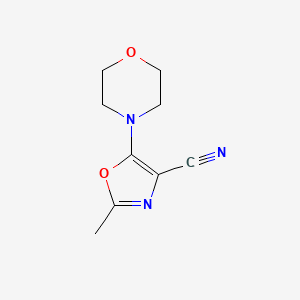
![(2,4-dimethylphenyl)[6-fluoro-1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2988796.png)
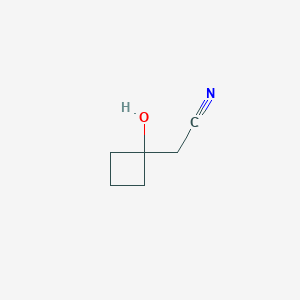

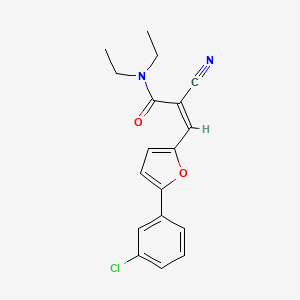
![8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl cyclopropanecarboxylate](/img/structure/B2988802.png)
![1-Ethynyl-4-methoxybicyclo[2.2.1]heptane](/img/structure/B2988803.png)

![3-[(Dimethylsulfamoylamino)methyl]-5-(furan-3-yl)pyridine](/img/structure/B2988805.png)
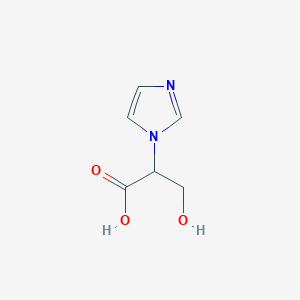
![1-benzothiophen-2-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2988812.png)
